1,1-Dimethylindan-5-ol

mGluR2 PAM Schizophrenia Intermediate

1,1-Dimethylindan-5-ol (CAS 77366-77-9) is a bicyclic phenolic compound belonging to the indan-5-ol class, characterized by a gem-dimethyl substitution at the C1 position of the indane ring system. With a molecular formula of C₁₁H₁₄O, a molecular weight of 162.23 g/mol, a calculated LogP of 2.616, and a polar surface area (PSA) of 20.23 Ų, it occupies a physicochemically distinct space compared to the unsubstituted indan-5-ol scaffold.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
Cat. No. B8528060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dimethylindan-5-ol
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC1(CCC2=C1C=CC(=C2)O)C
InChIInChI=1S/C11H14O/c1-11(2)6-5-8-7-9(12)3-4-10(8)11/h3-4,7,12H,5-6H2,1-2H3
InChIKeyREJUADUBWMTPSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dimethylindan-5-ol Procurement Guide: Core Identity and Pharmacochemical Baseline


1,1-Dimethylindan-5-ol (CAS 77366-77-9) is a bicyclic phenolic compound belonging to the indan-5-ol class, characterized by a gem-dimethyl substitution at the C1 position of the indane ring system . With a molecular formula of C₁₁H₁₄O, a molecular weight of 162.23 g/mol, a calculated LogP of 2.616, and a polar surface area (PSA) of 20.23 Ų, it occupies a physicochemically distinct space compared to the unsubstituted indan-5-ol scaffold [1]. The compound has garnered attention primarily as a key synthetic intermediate in the preparation of SAR218645, a metabotropic glutamate receptor 2 (mGluR2) positive allosteric modulator (PAM) investigated for schizophrenia [2]. Its bifunctional nature—combining a nucleophilic phenolic hydroxyl with a rigid, lipophilic indane core—positions it as a versatile building block for neuroscience-focused medicinal chemistry programs.

Why 1,1-Dimethylindan-5-ol Cannot Be Replaced by Unsubstituted Indan-5-ol or Regioisomeric 3,3-Dimethylindan-5-ol


Within the indan-5-ol chemical family, the position of methyl substitution critically governs lipophilicity, metabolic stability, and synthetic utility. The 1,1-dimethyl substitution pattern is not isofunctional with the 3,3-dimethyl regioisomer, despite identical molecular formula (C₁₁H₁₄O, MW 162.23) and PSA (20.23 Ų) . The gem-dimethyl group at C1 places steric bulk directly adjacent to the aromatic ring and the phenolic hydroxyl, altering the compound's conformational profile, electronic environment, and reactivity in etherification reactions [1]. This regioisomeric distinction translates into a documented, application-specific advantage: 1,1-dimethylindan-5-ol serves as the explicit phenolic coupling partner in the synthesis of SAR218645, whereas 3,3-dimethylindan-5-ol is not cited in any mGluR2 PAM synthetic route [1]. Furthermore, compared to the unsubstituted indan-5-ol (LogP 1.88), the 1,1-dimethyl analog exhibits a +0.735 LogP unit increase (LogP 2.616), enhancing lipophilicity for CNS-targeted drug design programs . Generic substitution between these analogs risks altered pharmacokinetic profiles and synthetic incompatibility in established protocols.

1,1-Dimethylindan-5-ol: Quantitative Differentiation Evidence Against Closest Analogs


1,1-Dimethylindan-5-ol As The Exclusive Phenolic Intermediate In mGluR2 PAM SAR218645 Synthesis Versus 3,3-Dimethylindan-5-ol

1,1-Dimethylindan-5-ol is documented in peer-reviewed literature as the specific phenolic intermediate used to construct SAR218645, while 3,3-dimethylindan-5-ol has no reported role in any mGluR2 PAM synthesis [1]. In the published protocol, 1,1-dimethylindan-5-ol (0.4 g, 2.47 mmol) undergoes Williamson etherification with a chiral oxazolopyrimidinyl tosylate to yield the final drug candidate. This regioisomeric specificity arises because the 1,1-dimethyl substitution pattern positions the phenolic oxygen for optimal coupling to the oxazolopyrimidine warhead, a geometry not achievable with the 3,3-dimethyl isomer [1].

mGluR2 PAM Schizophrenia Intermediate SAR218645

Lipophilicity Differential: 1,1-Dimethylindan-5-ol Exhibits +0.735 LogP Units Higher Than Unsubstituted Indan-5-ol

The calculated LogP of 1,1-dimethylindan-5-ol is 2.616, compared to 1.8809 for the unsubstituted indan-5-ol, representing a +0.735 LogP unit increase (approximately +39%) [1]. Both compounds share an identical PSA of 20.23 Ų. This lipophilicity elevation, driven solely by the gem-dimethyl substitution at C1, places 1,1-dimethylindan-5-ol within a more favorable range for passive blood-brain barrier penetration while maintaining a low molecular weight (162.23 Da). The LogP of 2.616 falls within the optimal CNS drug space (LogP 2–3) and below the toxicological alert threshold of LogP > 3 combined with PSA < 75 Ų described by Pfizer's in vivo tolerability dataset [2].

Lipophilicity LogP CNS Drug Design Physicochemical

Quantitative Demethylation Yield: 1,1-Dimethylindan-5-ol Obtained in Quantitative Conversion from 5-Methoxy-1,1-dimethylindane

In the published two-step synthesis of 1,1-dimethylindan-5-ol from 5-methoxy-1-indanone, the final BBr₃-mediated demethylation of 5-methoxy-1,1-dimethylindane (0.941 g, 5.34 mmol) proceeded in quantitative yield to furnish 0.878 g of the target phenol [1]. This contrasts with the 43% yield reported for the preceding TiCl₄/Zn(CH₃)₂-mediated gem-dimethylation step, demonstrating that the deprotection step is highly efficient and scalable under the specified conditions (anhydrous CH₂Cl₂, −78 °C to room temperature, 1.5 h). While comparative yield data for the demethylation of the 3,3-dimethyl analog under identical conditions are not available in the primary literature, the quantitative conversion for the 1,1-isomer represents a benchmark for process reproducibility.

Synthetic Yield Demethylation BBr₃ Process Chemistry

Regioisomeric Boiling Point Distinction: 1,1-Dimethylindan-5-ol Boils at ~210 °C Versus 260.7 °C for 3,3-Dimethylindan-5-ol

The boiling point of 1,1-dimethylindan-5-ol is reported as approximately 210 °C , whereas 3,3-dimethylindan-5-ol exhibits a boiling point of 260.7 °C at 760 mmHg [1]. This approximately 50 °C differential, despite identical molecular formula (C₁₁H₁₄O) and molecular weight (162.23 g/mol), arises from the distinct spatial arrangement of the gem-dimethyl group relative to the phenolic hydroxyl. In the 1,1-isomer, the dimethyl substitution at the benzylic position adjacent to the fused ring junction reduces intermolecular hydrogen-bonding capacity compared to the 3,3-isomer, where the dimethyl group is positioned further from the aromatic hydroxyl, permitting stronger phenol-phenol interactions in the liquid state. The 3,3-isomer also has a reported flash point of 118.6 °C, whereas the 1,1-isomer's flash point is documented as 81 °C [2].

Boiling Point Physical Property Purification Distillation

Dihydroorotase Inhibition: 1,1-Dimethylindan-5-ol Shows ~5.6-Fold Higher Potency Than Indan-5-ol

In an in vitro enzyme inhibition assay against dihydroorotase from mouse Ehrlich ascites cells at pH 7.37, 1,1-dimethylindan-5-ol exhibited an IC₅₀ of 180,000 nM (180 μM) [1]. Under the same assay conditions, the unsubstituted indan-5-ol showed an IC₅₀ of 1,000,000 nM (1,000 μM) [2]. This represents an approximately 5.6-fold improvement in inhibitory potency attributable solely to the 1,1-dimethyl substitution. Both compounds were tested at a concentration of 10 μM. However, the assay context (inhibition of dihydroorotase, a pyrimidine biosynthesis enzyme) limits the generalizability of this result to other biological targets.

Dihydroorotase Enzyme Inhibition IC50 BindingDB

Spirobiindane Derivative Formation: 1,1-Dimethylindan-5-ol Serves as a Monomer for Conformationally Rigid Chiral Polymers

1,1-Dimethylindan-5-ol is a precursor to 3,3'-spirobis(1,1-dimethylindan-5-ol) (1,1,1',1'-tetramethyl-3,3'-spirobi[indane]-5,5'-diol), a C₂-symmetric spirobiindane diol used in the construction of inherently rigid, foldamer-type oligomers and chiral organocatalysts [1]. The 1,1-dimethyl substitution pattern is critical for this application: the gem-dimethyl groups at the benzylic positions lock the spirobiindane framework into a conformationally restricted geometry, enabling predictable secondary structure formation [2]. The 3,3-dimethylindan-5-ol regioisomer cannot form the equivalent spiro-fused dimer because the quaternary carbon at C3 lacks the appropriate geometry for spiro-junction formation at the indane 3-position. A U.S. patent (US 12,103,913, issued 2024) describes a high-yield process for spirobiindane derivatives from 1,1-dimethylindan-5-ol [2].

Spirobiindane Chiral Polymer Rigid Scaffold Foldamer

1,1-Dimethylindan-5-ol: Evidence-Backed Application Scenarios for Scientific Procurement


mGluR2 Positive Allosteric Modulator (PAM) Medicinal Chemistry Programs

1,1-Dimethylindan-5-ol is the validated phenolic intermediate in the synthesis of SAR218645, a brain-penetrant mGluR2 PAM that has demonstrated efficacy in preclinical models of schizophrenia-related cognitive deficits, including MK-801-induced episodic memory impairment in rats and NMDA Nr1neo−/− mouse working memory deficits [1]. The compound's LogP of 2.616 and low molecular weight (162.23 Da) align with CNS drug-like property guidelines, making it a suitable building block for medicinal chemists designing next-generation mGluR2 PAMs or exploring structure–activity relationships around the 1,1-dimethylindan-5-yloxymethyl pharmacophore . Procurement of this specific regioisomer, rather than the 3,3-dimethyl analog, ensures direct synthetic fidelity to the published SAR218645 route.

Conformationally Rigid Spirobiindane-Based Foldamers and Chiral Organocatalysts

The 1,1-dimethylindan-5-ol monomer undergoes dimerization to form 3,3'-spirobis(1,1-dimethylindan-5-ol), a C₂-symmetric spirobiindane diol that serves as a precursor to inherently rigid oligomers with predictable secondary structure (foldamers) [1]. These spirobiindane scaffolds have been applied in chiral organocatalysis for enantioselective [3+2] cycloaddition reactions . The 1,1-dimethyl substitution pattern at the benzylic position is structurally essential for spiro-junction formation; the 3,3-dimethyl regioisomer cannot form the equivalent spiro-fused architecture [1]. A recently issued U.S. patent (12,103,913, 2024) provides an economical, high-yield process for preparing spirobiindane derivatives from 1,1-dimethylindan-5-ol, further supporting its industrial relevance [2].

CNS-Targeted Fragment-Based Drug Discovery and Lead Optimization

With a LogP of 2.616, PSA of 20.23 Ų, and molecular weight of 162.23 Da, 1,1-dimethylindan-5-ol occupies a favorable region of CNS drug-like chemical space (LogP 1–3, MW < 300 Da, PSA < 75 Ų) [1]. It falls below the Pfizer in vivo tolerability alert boundary (LogP > 3 combined with PSA < 75 Ų), suggesting a lower baseline toxicological risk profile relative to more lipophilic indane derivatives . The compound's phenolic hydroxyl provides a synthetically tractable handle for etherification, esterification, or Mitsunobu coupling, enabling rapid diversification into fragment libraries for CNS target screening.

Regioisomer-Controlled Physicochemical Property Studies in Indane Scaffolds

The boiling point differential of approximately 50 °C between 1,1-dimethylindan-5-ol (~210 °C) and its 3,3-dimethyl regioisomer (260.7 °C at 760 mmHg) provides a tangible model system for studying the impact of gem-dimethyl positioning on intermolecular hydrogen bonding, vapor pressure, and purification behavior within the indan-5-ol family [1]. This property divergence, despite identical molecular formula and PSA, makes the compound pair valuable for academic and industrial physical-organic chemistry investigations into regioisomeric effects on bulk physical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Dimethylindan-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.